

Comparative Biological Insights into 4-(Iminomethyl)aniline Analogues: A Guide for Researchers

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Compound of Interest

Compound Name: **4-(Iminomethyl)aniline**

Cat. No.: **B15438320**

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of **4-(Iminomethyl)aniline** analogues, focusing on their antimicrobial and anticancer potential. The information herein is compiled from various studies and is intended to serve as a representative overview. Direct comparison of data between different studies should be approached with caution due to variations in experimental conditions.

This guide summarizes quantitative biological activity data, details the experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of the therapeutic potential of this class of compounds.

Comparative Biological Activity Data

The following tables present a summary of the antimicrobial and anticancer activities of representative **4-(Iminomethyl)aniline** analogues and related Schiff bases.

Table 1: Comparative Antimicrobial Activity of Representative Schiff Base Analogues

Compound ID	Structure	Test Organism	MIC (µg/mL)	Reference
SB-1	4-(((4-fluorophenyl)iminoo)methyl)aniline	Staphylococcus aureus	12.5	[1]
Escherichia coli	25	[1]		
SB-2	4-(((4-chlorophenyl)iminoo)methyl)aniline	Staphylococcus aureus	12.5	[2]
Escherichia coli	25	[2]		
SB-3	4-(((4-nitrophenyl)imino)methyl)aniline	Staphylococcus aureus	6.25	[2]
Escherichia coli	12.5	[2]		

Note: Data is compiled from different sources and may not be directly comparable.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Representative Analogues

Compound ID	Structure	MCF-7 (Breast Cancer)	HepG2 (Liver Cancer)	Reference
AC-1	(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one	0.11	-	[3]
AC-2	4-anilinoquinolinylc halcone derivative	<2.03	<2.03	[3]
AC-3	Thienopyrimidine derivative	13.2	22.6	[4]
AC-4	Thienopyrimidine derivative	24.9	16.2	[4]

Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Data is compiled from different sources and may not be directly comparable.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7][8]

- Preparation of Bacterial Inoculum:
 - From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

- Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of Antimicrobial Dilutions:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing sterile broth to achieve a range of desired concentrations.
- Inoculation and Incubation:
 - Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
 - Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
 - Incubate the plates at 35-37°C for 16-20 hours.[\[8\]](#)
- Determination of MIC:
 - After incubation, visually inspect the plates for turbidity.
 - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[\[8\]](#)

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Cell Seeding:

- Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in culture medium.
 - Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
 - Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
 - Incubate the plate for 48-72 hours.
- MTT Addition and Incubation:
 - After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for another 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[11]
- Formazan Solubilization and Absorbance Measurement:
 - Carefully remove the medium containing MTT.
 - Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[9][11]
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [11]
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
- Data Analysis:

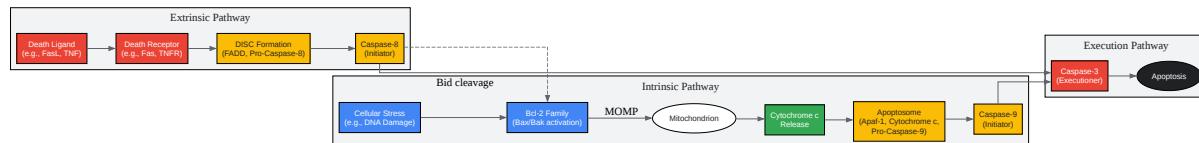
- The absorbance is directly proportional to the number of viable cells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by **4-(Iminomethyl)aniline** analogues based on the activities of related Schiff base compounds.

Apoptosis Signaling Pathways

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). The two main pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

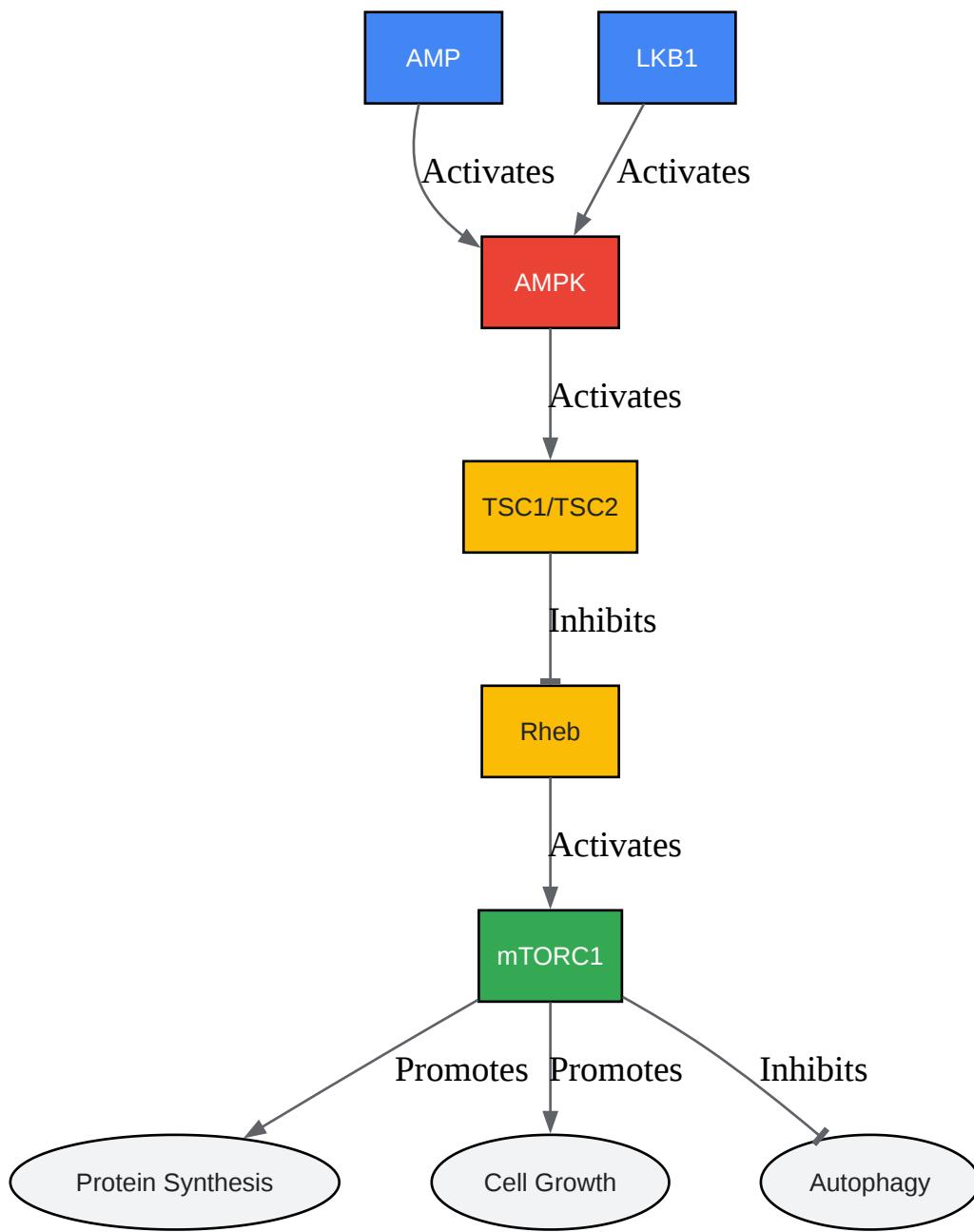


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Caption: Intrinsic and extrinsic apoptosis signaling pathways.

AMPK/mTOR Signaling Pathway

The AMPK/mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism, and is a common target for anticancer drug development.



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Caption: Simplified AMPK/mTOR signaling pathway.

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